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Disperse orange 149

Cat. No.: B1174647
CAS No.: 151126-94-2
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Description

Contextualization of Disperse Orange 149 within Contemporary Scientific Inquiry

Within contemporary scientific inquiry, this compound is studied in several key areas. A significant focus is on the development and validation of analytical methods for its detection and quantification in various matrices, particularly textiles and environmental water samples. Researchers have developed high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound in textiles, achieving low limits of detection researchgate.netresearchgate.net. These methods are crucial for monitoring the presence of the dye in commercial products and assessing potential environmental release.

Furthermore, this compound is relevant in studies investigating the environmental fate and remediation of textile dyes. While research on its degradation pathways is less extensive than for some other disperse dyes, the broader category of azo disperse dyes, to which this compound belongs, is known to have low water solubility and can persist in aquatic environments, potentially accumulating in sediment gazette.gc.ca. Studies on the removal of disperse dyes from wastewater, though often focusing on other specific dyes like Disperse Orange 25 or Disperse Blue 79:1, contribute to the understanding of potential treatment strategies applicable to this compound iwaponline.com.

Research also touches upon the synthesis of novel disperse dyes with improved properties, which provides a broader context for understanding the chemical space and research directions related to compounds like this compound, although specific synthesis routes for this compound itself are less commonly detailed in readily available academic abstracts niscpr.res.insapub.orgmdpi.comnih.gov.

Historical Evolution of Research Trajectories Pertaining to this compound

Historically, research on disperse dyes, including compounds like this compound, has evolved alongside the growth of the synthetic textile industry. Early research likely focused on the synthesis and application of these dyes to synthetic fibers such as polyester (B1180765), nylon, and acetate, given their suitability for these materials due to their low water solubility gazette.gc.caiwaponline.com. The focus would have been on achieving desired colorfastness properties, such as resistance to washing, light, and perspiration worlddyevariety.com.

As awareness of environmental and health impacts increased, research trajectories expanded to include the detection of these dyes in textiles and the environment. The development of more sensitive analytical techniques, such as LC-MS/MS, represents a significant evolution in the ability to accurately quantify this compound at trace levels researchgate.netresearchgate.net.

More recent research continues to refine analytical methods and explore environmental remediation techniques. The inclusion of this compound in lists of dyes requiring monitoring by regulatory bodies, such as the EU Commission, has also likely driven increased research into its detection and prevalence nih.govresearchgate.netlu.seresearchgate.net.

Identification of Significant Research Gaps and Emerging Challenges for this compound

Despite existing research, several significant gaps and emerging challenges exist for this compound. One notable gap is the limited publicly available detailed academic research specifically focused on its synthesis pathways and optimization, unlike general studies on the synthesis of novel azo or disperse dyes niscpr.res.insapub.orgmdpi.comnih.gov.

Another significant gap highlighted in academic reviews is the lack of extensive data on the current use and prevalence of this compound in textiles nih.govresearchgate.netlu.seresearchgate.net. This lack of data makes it challenging to fully assess potential exposure routes and environmental release levels.

Furthermore, while general studies exist on the degradation of disperse dyes, specific detailed research on the environmental degradation pathways and kinetics of this compound under various conditions (e.g., aerobic, anaerobic, photocatalytic) appears limited in the provided search results dntb.gov.uacanada.ca. Understanding these pathways is crucial for developing effective environmental remediation strategies.

Emerging challenges include the need for standardized and highly sensitive analytical methods that can be widely implemented for monitoring this compound in complex environmental matrices researchgate.netresearchgate.netdntb.gov.ua. The potential for matrix effects in analytical measurements also presents a challenge that requires careful consideration and method validation lcms.cz.

Delineation of Academic Research Scope and Methodological Objectives for this compound Studies

Academic research on this compound primarily aims to achieve several key objectives:

Development and Validation of Analytical Methods: A core objective is the creation and refinement of sensitive, selective, and reliable analytical techniques for the identification and quantification of this compound in diverse samples, including textiles, wastewater, and environmental water bodies researchgate.netresearchgate.netdntb.gov.ua. Methodological objectives include achieving low limits of detection and quantification, ensuring method linearity and accuracy, and evaluating matrix effects researchgate.netlcms.cz.

Environmental Monitoring and Fate Studies: Research seeks to understand the presence and concentration of this compound in the environment, particularly in aquatic systems influenced by textile industry effluent researchgate.netdntb.gov.ua. Methodological objectives involve sampling strategies, sample preparation techniques (e.g., solid phase extraction), and the application of validated analytical methods to environmental samples researchgate.netdntb.gov.ua. Studies on its persistence and potential for accumulation in sediment fall under this scope gazette.gc.ca.

Degradation and Remediation Studies: A research objective is to investigate methods for the removal or degradation of this compound from wastewater. While specific studies on DO 149 degradation were not prominent in the search results, research on the removal of other disperse dyes using techniques like adsorption with materials such as zeolite synthesized from cenospheres provides a relevant methodological context iwaponline.com. Future research may apply and adapt such methodologies specifically to this compound.

Understanding Physicochemical Properties Relevant to Application and Fate: Studies may aim to characterize the physicochemical properties of this compound, such as its solubility, vapor pressure, and octanol-water partition coefficient, which are relevant to its application in dyeing and its environmental behavior gazette.gc.ca.

These objectives collectively contribute to a better understanding of this compound from an academic perspective, focusing on its chemical analysis, environmental prevalence, and potential treatment.

Properties

CAS No.

151126-94-2

Molecular Formula

C40H50N8O12S

Origin of Product

United States

Advanced Synthetic Methodologies and Structural Elucidation Approaches for Disperse Orange 149

Novel Synthetic Pathways and Reaction Mechanisms for Disperse Orange 149 and its Analogs

Synthetic strategies for azo disperse dyes often involve the coupling of diazonium salts with appropriate coupling components. mdpi.com While specific detailed novel pathways solely for this compound are not extensively detailed in the provided search results, general approaches for synthesizing azo disperse dyes containing pyridinone structures, which are present in this compound, have been explored. One method involves a one-pot synthesis of a key intermediate, 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, from ethyl cyanoacetate, propylamine, and ethyl acetoacetate. This intermediate is then coupled with aromatic and heteroaromatic diazonium salts to yield various azo disperse dyes. mdpi.comresearchgate.net Another approach involves the reaction between diazonium chloride and pyridones. nih.gov

Application of Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of this compound is not explicitly detailed in the search results. However, the broader field of dye synthesis is increasingly focusing on environmentally friendly approaches. This includes exploring alternative solvents, reducing waste, and developing more efficient reaction pathways. Some studies on dye removal from wastewater using materials like zeolite synthesized from cenospheres highlight efforts towards environmental remediation in the context of dye usage. iwaponline.comresearchgate.net

Optimization Strategies for Yield and Purity of this compound

Optimization strategies for the yield and purity of this compound would typically involve parameters such as reactant ratios, reaction temperature, reaction time, solvent choice, and purification methods. While specific optimization studies for this compound are not detailed, general methods for improving dye synthesis include adjusting reaction conditions and employing purification techniques like chromatography. nih.gov Achieving high purity is important for accurate characterization and reliable application of the dye. This compound is available with stated purities, such as 98%. moldb.com

Mechanistic Investigations into the Formation of this compound

Mechanistic investigations into the formation of azo dyes, including those structurally related to this compound, typically involve understanding the diazotization of an amine and the subsequent azo coupling reaction. The azo coupling reaction generally involves the electrophilic attack of a diazonium ion on an activated aromatic or heterocyclic ring. nih.gov While a specific detailed mechanism for this compound's formation is not provided, studies on the kinetics and mechanism of oxidative decolorization of other disperse orange dyes, such as Disperse Orange 13, by oxidizing agents have been investigated, shedding light on the reactivity of azo structures. ijltemas.in

Sophisticated Structural Characterization Techniques and Spectroscopic Analysis Applied to this compound Research

Structural characterization of this compound relies on a combination of analytical techniques to confirm its molecular structure and assess its purity.

High-Resolution Mass Spectrometry for this compound Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used for the structural confirmation of organic compounds by providing accurate mass measurements, which can help determine the elemental composition of a molecule. For this compound, HRMS has been used, with an accurate mass reported as 458.2066. lgcstandards.comlgcstandards.com This accurate mass corresponds to the molecular formula C₂₅H₂₆N₆O₃. lgcstandards.commoldb.comcymitquimica.comlgcstandards.com

Other spectroscopic techniques are also applied in the characterization of disperse dyes and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of purified dyes by providing information about the arrangement of atoms within the molecule. nih.govmdpi.com Liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS) is widely used for the separation, identification, and quantification of disperse dyes in various matrices, including textiles and environmental samples. nbchao.comresearchgate.netsgs.comresearchgate.netlcms.czlabrulez.com Specifically, LC-MS/MS has been used for the confirmation and quantification of this compound, with reported quantification transitions (m/z) of 459/399. researchgate.net High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) is also employed for the separation and characterization of disperse dyes. nbchao.comresearchgate.netsgs.com

PropertyValueSource
Molecular FormulaC₂₅H₂₆N₆O₃ lgcstandards.commoldb.comcymitquimica.com
Molecular Weight458.51 g/mol lgcstandards.commoldb.comcymitquimica.com
Accurate Mass (HRMS)458.2066 lgcstandards.comlgcstandards.com
CAS Number85136-74-9 lgcstandards.commoldb.comcymitquimica.comlgcstandards.comlabrulez.com, 151126-94-2 worlddyevariety.comchemicalbook.com
PubChem CID136057453 nih.gov
ColorBrilliant yellow orange worlddyevariety.com

Nuclear Magnetic Resonance Spectroscopy for Elucidating this compound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including complex dye molecules like this compound. NMR provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, NMR spectroscopy would be crucial in confirming the presence and position of key functional groups such as the azo linkages (-N=N-), the pyridine (B92270) ring, the hydroxyl group, the nitrile group, the methyl group, and the isopropoxypropyl chain lgcstandards.comlgcstandards.com. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification of different types of protons and their connectivity. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Research on the structural characterization of other disperse azo dyes frequently utilizes NMR spectroscopy to confirm their synthesized structures bibliotekanauki.plnih.gov. For example, NMR has been used to assign structures to novel azo-disperse dyes containing alkylhydrazonopyridinone structures by analyzing the spectroscopic data mdpi.com. In some studies, Nuclear Overhauser Effect (NOE) experiments are conducted to gain further insights into the spatial arrangement of atoms within the molecule, helping to confirm proposed structures mdpi.com. The detailed analysis of NMR spectra, often in conjunction with other spectroscopic techniques like mass spectrometry (MS), is essential for unequivocally confirming the structure of synthesized this compound bibliotekanauki.plnih.gov.

X-ray Diffraction Analysis for Crystalline Morphologies of this compound

X-ray Diffraction (XRD) analysis is a fundamental technique used to investigate the crystalline structure and morphology of solid materials, including organic pigments like this compound. XRD provides information about the arrangement of molecules within a crystal lattice, unit cell dimensions, and the presence of different crystalline phases forcetechnology.com.

For this compound, XRD analysis can reveal whether the synthesized material is crystalline and, if so, its specific crystal form. The diffraction pattern obtained from an XRD analysis is unique to a particular crystalline structure, acting like a fingerprint forcetechnology.com. By comparing the experimental diffraction pattern of this compound to databases of known crystal structures, its crystalline phase can be identified.

Powder X-ray diffraction (PXRD) is commonly used for analyzing polycrystalline samples of dyes. PXRD patterns can provide information about the average crystallite size and the presence of different phases in a bulk sample researchgate.net. Changes in the crystal structure or lattice parameters upon modification or incorporation into different matrices can also be monitored using XRD researchgate.netyildiz.edu.tr. While specific detailed XRD data for this compound were not extensively found in the search results, the principles and applications of XRD analysis for characterizing the crystalline morphology of organic pigments are well-established and directly applicable to this compound.

Understanding the crystalline morphology of this compound is important because the crystal form can influence various properties, including solubility, thermal stability, and dyeing performance. XRD analysis provides the structural basis for understanding these macroscopic properties.

Application Mechanisms and Performance Investigations in Material Science Research

Advanced Dyeing and Printing Technologies Incorporating Disperse Orange 149

Beyond conventional aqueous dyeing, this compound is relevant in advanced coloration techniques that offer environmental or performance advantages.

Supercritical fluid (SCF) dyeing, particularly using supercritical carbon dioxide (scCO2), presents an environmentally friendly alternative to traditional aqueous dyeing for synthetic fibers. mdpi.compolito.it scCO2 acts as a non-toxic solvent that can dissolve disperse dyes and transport them into the fiber matrix, eliminating the need for large amounts of water and chemical auxiliaries. mdpi.compolito.it

Disperse dyes are increasingly used in inkjet printing for textiles, particularly for synthetic fabrics. googleapis.comgoogleapis.comresearchgate.net This technology allows for digital, non-contact application of colorants, enabling greater design flexibility and reduced waste compared to traditional printing methods.

Formulating inkjet inks with disperse dyes requires careful consideration of several properties to ensure stable dispersion and reliable jetting through fine nozzles. The particle size of the dispersed dye is critical and should ideally be less than 300 nm to prevent clogging of print heads. googleapis.com However, maintaining the stability of such small particles can be challenging, with issues like Ostwald ripening needing to be addressed. googleapis.com

Photostability and Thermal Stability Research of this compound in Applied Systems

While the general principles governing the photostability and thermal stability of disperse dyes and azo compounds are understood, specific detailed research findings focusing solely on the degradation mechanisms and pathways of this compound under UV irradiation and at elevated temperatures are not extensively documented in the available literature.

Mechanisms of this compound Degradation Under UV Irradiation

The degradation of organic dyes, including disperse dyes, under UV irradiation is a complex process that can involve several mechanisms. Generally, the absorption of high-energy UV photons can lead to the excitation of electrons and the dissociation of chemical bonds within the dye molecule uvsolutionsmag.com. For azo dyes, a common mechanism of degradation involves the cleavage of the azo (-N=N-) bond gnest.orgacs.org. This can occur through various pathways, potentially involving radical intermediates formed upon irradiation uvsolutionsmag.commdpi.com. Environmental factors such as the presence of oxygen and water in the surrounding matrix can also play a significant role, leading to oxidation or hydrolysis of the dye molecule or its degradation products uvsolutionsmag.com.

However, specific detailed research outlining the precise mechanisms by which this compound degrades upon exposure to UV light, including the identification of specific degradation products and the sequence of chemical transformations, was not found in the conducted literature search. While studies exist on the photostability of other disperse orange dyes and azobenzene (B91143) derivatives, these findings cannot be directly extrapolated to provide a definitive degradation mechanism solely for this compound aip.orgosti.gov.

Thermodynamic Stability and Degradation Pathways of this compound at Elevated Temperatures

Thermal stability is a critical property for disperse dyes, especially considering the high temperatures involved in dyeing processes for synthetic fibers like polyester (B1180765) mdpi.com. Azo disperse dyes are generally known to exhibit good stability to heat iwaponline.comnih.gov. High thermal stability is essential to prevent decomposition, sublimation, or unwanted chemical reactions of the dye during processing and in the end-use application.

Degradation at elevated temperatures can involve various thermal decomposition pathways, depending on the chemical structure of the dye and the surrounding environment. These pathways can include bond scission, cyclization reactions, or the formation of volatile products. The thermodynamic stability of a dye relates to its susceptibility to undergo such reactions under thermal stress.

Environmental Fate, Degradation Pathways, and Remediation Strategies for Disperse Orange 149

Biodegradation Studies of Disperse Orange 149 in Aquatic and Terrestrial Environments

Biodegradation is a key natural process influencing the environmental fate of organic pollutants. For azo dyes, including disperse dyes, microbial degradation can occur under both aerobic and anaerobic conditions, although the initial degradation pathways often differ. tandfonline.comfrontiersin.org While specific detailed studies on the biodegradation of this compound in aquatic and terrestrial environments are limited in the provided search results, research on other azo and disperse dyes provides insights into potential degradation mechanisms. tandfonline.comfrontiersin.orgresearchgate.nettandfonline.comsciforschenonline.orgnih.govjabonline.inunesp.brnih.govunl.pt

Identification and Characterization of Microbial Consortia for this compound Degradation

Microbial consortia, consisting of multiple bacterial or fungal strains, have demonstrated greater efficiency in the decolorization and degradation of synthetic dyes compared to pure cultures due to synergistic metabolic activities. tandfonline.comjabonline.in Different strains within a consortium may target various parts of the dye molecule or utilize intermediate metabolites produced by other strains. jabonline.in Studies have identified bacterial consortia capable of degrading various azo dyes. For instance, a consortium of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 was shown to degrade multiple azo dyes. nih.gov While a specific consortium for this compound is not detailed, the principles of using mixed microbial populations for enhanced azo dye degradation are well-established and suggest a promising approach for DO149. jabonline.in

Enzymatic Biotransformation Pathways of this compound

The enzymatic biotransformation of azo dyes is often initiated by the reductive cleavage of the azo bond (-N=N-) catalyzed by azoreductase enzymes. tandfonline.comfrontiersin.orgunesp.brnih.gov This process typically occurs under anaerobic conditions and leads to the formation of colorless aromatic amines. tandfonline.comfrontiersin.org Azoreductases are flavoproteins that utilize NADH or NADPH as cofactors. frontiersin.orgnih.gov While the specific enzymes involved in this compound biotransformation are not explicitly described, it is highly probable that azoreductase-mediated cleavage of its azo bonds is a primary step in its microbial degradation, particularly in anaerobic environments. tandfonline.comfrontiersin.orgunesp.br Under aerobic conditions, some microorganisms can also degrade azo dyes, often involving oxidoreductase enzymes like laccases and peroxidases, which can attack the aromatic rings or other parts of the dye molecule after initial decolorization. frontiersin.orgresearchgate.net

Metabolite Profiling and Ecotoxicological Assessment of this compound Biodegradation Products

The biodegradation of azo dyes through azo bond cleavage results in the formation of aromatic amines. tandfonline.comfrontiersin.org These aromatic amines are often more toxic, mutagenic, and carcinogenic than the parent dyes and can persist in the environment. tandfonline.comiwaponline.comfrontiersin.orgacs.orgresearchgate.net Studies on other azo dyes have identified various aromatic amine metabolites. acs.orgresearchgate.netresearchgate.net For example, the biodegradation of Methyl Orange has been reported to produce metabolites such as 4-substituted hexanoic acid and 1,4-diaminobenzene. acs.orgresearchgate.net Ecotoxicological assessment of these metabolites is crucial because the detoxification of the parent dye does not necessarily mean the complete removal of toxicity from the system. frontiersin.org While specific metabolite profiling and ecotoxicological data for this compound biodegradation products were not found in the provided results, the general concern regarding the toxicity of aromatic amines formed from azo dye degradation applies. tandfonline.comfrontiersin.org One study on Disperse Orange 1 noted that while it induced DNA damage and cytotoxic effects, it did not cause ecotoxic effects in Daphnia similis and Vibrio fischeri, highlighting the variability in toxicity profiles of different disperse dyes and their potential metabolites. frontiersin.orgperiodikos.com.br Another study suggested that metabolites of Disperse Orange 1 might be the major sensitizers in contact allergy. researchgate.net

Advanced Oxidation Processes (AOPs) for Abatement of this compound

Advanced Oxidation Processes (AOPs) are effective physicochemical methods for the degradation of persistent organic pollutants, including dyes, in wastewater. mdpi.comijcce.ac.irmdpi.comresearchgate.net These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and mineralize complex organic molecules into simpler, less harmful compounds like carbon dioxide and water. mdpi.commdpi.comresearchgate.net AOPs can be used as a standalone treatment or as a pretreatment step before biological treatment. mdpi.com

Photocatalytic Degradation Mechanisms of this compound

Photocatalytic degradation is an AOP that utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), under UV or visible light irradiation to generate reactive species. mdpi.comekb.egmdpi.com The mechanism involves the absorption of photons by the photocatalyst, leading to the generation of electron-hole pairs. These charge carriers can then react with water and dissolved oxygen to produce hydroxyl radicals, superoxide (B77818) radicals (•O2⁻), and other reactive oxygen species that attack dye molecules adsorbed on the catalyst surface. mdpi.commdpi.com While specific studies on the photocatalytic degradation of this compound were not prominently featured, photocatalysis has been successfully applied to the degradation of various azo and disperse dyes, including Methyl Orange and Disperse Red 1. mdpi.comekb.eguclm.esijcce.ac.ir The effectiveness of photocatalysis is influenced by factors such as pH, initial dye concentration, catalyst dosage, and light intensity. mdpi.comekb.eg

Ozonation and Electrochemical Oxidation of this compound

Ozonation is an AOP that uses ozone (O3), a powerful oxidizing agent, to degrade organic pollutants. ijcce.ac.irgnest.org Ozone can react directly with dye molecules or indirectly through the formation of hydroxyl radicals under certain conditions, particularly at alkaline pH. gnest.org Ozonation has been shown to be effective for the decolorization of disperse dyes, including Disperse Orange 30. gnest.org Studies indicate that ozonation can achieve significant color removal and partial reduction in chemical oxygen demand (COD) for disperse dye wastewater. gnest.org

Electrochemical oxidation (EO) is another promising AOP for dye degradation, utilizing electrochemical reactions to generate reactive species at the anode surface. mdpi.comtuiasi.roresearchgate.netfuto.edu.ng This process can directly oxidize dye molecules or produce strong oxidants like hydroxyl radicals from water oxidation. researchgate.netfuto.edu.ng EO has been applied to the treatment of various dye-contaminated wastewaters and has shown effectiveness in decolorizing disperse dyes such as Disperse Blue-1 and Disperse Red 1. researchgate.netuclm.estuiasi.rofuto.edu.ng Key parameters influencing the efficiency of electrochemical oxidation include electrolysis time, current density, pH, temperature, and electrolyte concentration. tuiasi.rofuto.edu.ng

Based on the available information for related dyes, the following table summarizes some representative degradation data points from the search results. It is important to note that these data points are for different dyes and serve as examples of the effectiveness of these methods for azo/disperse dye treatment, not specific performance data for this compound unless explicitly stated.

Treatment MethodDye StudiedKey Finding / PerformanceReference
Microbial ConsortiumReactive Black 5, Acid Red 88, Direct Red 81, Disperse Orange 3Maximum degradation observed with Reactive Black 5. researchgate.net researchgate.net
Microbial ConsortiumVarious azo dyesMixed microbial populations show greater efficiency (>95% decolorization of Disperse Rubine GFL by Pseudomonas sp. and A. ochraceus co-culture). tandfonline.com tandfonline.com
OzonationDisperse Orange 30Significant color removal and partial COD reduction (up to 77.43% COD reduction at pH 10). gnest.org gnest.org
Electrochemical OxidationDisperse Blue-190% decolorization efficiency achieved at pH 7. tuiasi.ro tuiasi.ro
Electrochemical OxidationDisperse Red 1, Disperse Orange 1, Disperse Red 13Complete decolorization (100%) within 60 minutes using Ti/TiO2 nanotubular array electrodes. uclm.es uclm.es
PhotocatalysisMethyl Orange92.05% degradation rate achieved under optimal conditions using porous floating ceramsite loaded with cuprous oxide. mdpi.com mdpi.com

Sonolytic and Radiolytic Approaches for this compound Decomposition

Advanced oxidation processes (AOPs), including sonolysis and radiolysis, have shown promise in the degradation of recalcitrant organic compounds like azo dyes rsc.orgumc.edu.dz. Sonolysis utilizes ultrasonic waves to generate cavitation bubbles in the solution. The collapse of these bubbles creates localized hotspots with high temperatures and pressures, leading to the generation of reactive species such as hydroxyl radicals, which can degrade dye molecules rsc.orgnih.gov. Studies on the sonolytic degradation of other azo dyes, such as Orange G and Reactive Orange 107, have demonstrated significant decolorization and degradation efficiency, often following pseudo-first-order kinetics researchgate.net. The efficiency of sonolytic degradation can be influenced by factors such as ultrasonic power, frequency, temperature, and the presence of additives umc.edu.dzresearchgate.net.

Radiolysis involves the use of ionizing radiation, such as gamma rays or electron beams, to induce chemical reactions in the wastewater, leading to the formation of highly reactive radicals (e.g., hydroxyl radicals, hydrated electrons) that can attack and decompose dye molecules researchgate.net. While direct studies on the radiolytic degradation of this compound were not explicitly found, research on the radiolytic degradation of other dyes like Congo Red and Acid Orange 7 has shown its potential for effective decolorization and reduction of chemical oxygen demand (COD) researchgate.net. The degradation pathway often involves the cleavage of azo bonds and the breakdown of aromatic rings researchgate.netresearchgate.net. The effectiveness of radiolysis is influenced by factors such as absorbed dose, dose rate, and the presence of oxidizing agents researchgate.net.

Adsorption and Filtration Technologies for Removal of this compound from Effluents

Adsorption and filtration are widely used physicochemical methods for dye removal from wastewater due to their relative simplicity and effectiveness in separating dye molecules from the aqueous phase docsdrive.comdeswater.comrsc.orgnanobioletters.com.

Development and Characterization of Novel Adsorbents for this compound

Adsorption involves the accumulation of dye molecules onto the surface of a solid material (adsorbent) through physical or chemical interactions docsdrive.com. The efficiency of the adsorption process is highly dependent on the properties of the adsorbent, such as surface area, pore structure, and surface chemistry, as well as operational parameters like pH, temperature, contact time, and initial dye concentration docsdrive.comiwaponline.com.

Research is ongoing to develop novel and cost-effective adsorbents for the removal of disperse dyes. Materials investigated include activated carbons derived from bio-waste, water treatment residuals, zeolites, and various composite materials docsdrive.comiwaponline.comdeswater.comnanobioletters.combiorxiv.orgacs.org. For instance, zeolite synthesized from cenospheres has shown high potential for the removal of Disperse Orange 25 and Disperse Blue 79:1, with maximum adsorption capacities of 125 mg/g and 109.8 mg/g, respectively, for these dyes. The adsorption process was found to follow the pseudo-second-order kinetic model and fit the Langmuir isotherm model, indicating monolayer adsorption on a homogeneous surface iwaponline.comascelibrary.org.

Novel foam adsorbents, including carbon foam, chitosan (B1678972) foam, metal foam, and polymer foam, are also being explored for their high adsorption capacity for dyes and heavy metals researchgate.net. Bio-nanocomposites based on materials like whey protein nanofibrils and nano-clay have demonstrated high removal efficiency for various azo dyes, including reactive and acid dyes, with adsorption kinetics well-described by pseudo-second-order and intra-particle diffusion models biorxiv.org.

Membrane Filtration Techniques for this compound Separation and Recovery

Membrane filtration is a separation process that uses a semipermeable membrane to remove contaminants from wastewater based on size exclusion, charge interactions, or other physical and chemical properties pantareiwater.comiwaponline.com. Techniques such as nanofiltration (NF) and ultrafiltration (UF) are commonly applied for dye removal nanobioletters.comiwaponline.com. Membrane processes can effectively clarify, concentrate, and separate dyes from effluents, offering advantages such as continuous operation and reduced chemical usage pantareiwater.comiwaponline.com.

Environmental Distribution, Transport, and Persistence Modeling of this compound

Understanding the environmental distribution, transport, and persistence of this compound is crucial for assessing its potential environmental impact and developing appropriate management strategies oup.com. Environmental fate models (EFMs) are quantitative tools used to predict the behavior and concentration of contaminants in various environmental compartments such as water, soil, and air mdpi.com. These models integrate information on transport processes (e.g., advection, dispersion) and transformation processes (e.g., degradation, partitioning) using mass balance equations mdpi.com.

Disperse dyes, being hydrophobic, have a tendency to partition to solid phases such as sediments and textile fibers docsdrive.comresearchgate.net. Their persistence in the environment is linked to their stable chemical structures, particularly the azo bonds, which can be resistant to biodegradation iwaponline.comdeswater.compantareiwater.com.

Modeling the environmental fate of disperse dyes like this compound involves considering processes such as adsorption to particles, sedimentation, volatilization, hydrolysis, photolysis, and biodegradation mdpi.com. However, the low water solubility and crystalline structure of disperse dyes can influence their dispersion and behavior in aquatic environments docsdrive.com. Studies using analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect and quantify disperse dyes, including this compound, in environmental water samples, providing data for understanding their presence and potential transport in receiving waters oup.comresearchgate.net.

While generic EFMs exist for chemical substances, specific models tailored to the unique properties and behavior of individual disperse dyes like this compound may require detailed experimental data on their partitioning coefficients, degradation rates under various environmental conditions, and interactions with different environmental matrices mdpi.com. The complexity of textile effluents, often containing mixtures of dyes and other chemicals, further complicates accurate modeling of the environmental fate of individual components researchgate.net.

Compound Information

Compound NamePubChem CID
This compound136057453

Interactive Data Table (Example - based on adsorption data for a related dye)

While specific adsorption data for this compound across various adsorbents was not consistently available in the search results, the following table structure illustrates how such data could be presented based on findings for related disperse dyes (e.g., Disperse Orange 25) iwaponline.comascelibrary.org.

Adsorbent TypeMaximum Adsorption Capacity (mg/g)Dye (Example)Reference
Zeolite synthesized from cenospheres125.0Disperse Orange 25 iwaponline.comascelibrary.org
Zeolite synthesized from cenospheres109.8Disperse Blue 79:1 iwaponline.comascelibrary.org
Activated Carbon (General)VariedVarious Disperse Dyes docsdrive.comdeswater.com
Novel Foam AdsorbentsVariedVarious Dyes researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Disperse Orange 149

Chromatographic Techniques for Comprehensive Analysis of Disperse Orange 149 and its Derivatives

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures, making it an indispensable tool for the determination of this compound and its potential degradation products. nbchao.com High-performance liquid chromatography and gas chromatography, in particular, offer the high resolution and sensitivity required for such analyses.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of this compound. nbchao.comresearchgate.net This method allows for the efficient separation of the dye from other components in a sample matrix. The versatility of HPLC is enhanced by coupling it with various detection systems, which provide different levels of selectivity and sensitivity.

Commonly, a diode array detector (DAD) is used, which allows for the spectral analysis of the eluting peaks, aiding in identification. For this compound, detection is typically carried out at its maximum absorption wavelength, which is around 420 nm. researchgate.net

For enhanced sensitivity and confirmation, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This powerful combination allows for the unequivocal identification and quantification of the dye, even at trace levels. In LC-MS/MS analysis of this compound, specific precursor-to-product ion transitions are monitored. A common quantification transition for this compound is m/z 459/399. researchgate.net The use of LC-MS/MS significantly lowers the limits of detection, reaching levels as low as 1.0 µg/kg in textile samples. researchgate.net

The table below summarizes typical HPLC and LC-MS/MS parameters used for the analysis of this compound. researchgate.netlcms.cz

ParameterHPLC-DADLC-MS/MS
Column Reversed-phase C18Reversed-phase C18
Mobile Phase Acetonitrile and 0.1% phosphoric acid or formic acid in waterAcetonitrile and 0.1% formic acid in water
Detection Diode Array Detector (DAD) at 420 nmElectrospray Ionization (ESI) in positive mode
Quantification Transition N/Am/z 459 -> 399
Linear Range 0.5 - 250 mg/L0.5 - 200 µg/L
Limit of Detection (LOD) 1.0 mg/kg (in textiles)1.0 µg/kg (in textiles)
Recovery 92.1% - 98.7%92.1% - 98.7%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself is a non-volatile compound and thus not directly amenable to GC-MS analysis, this technique is highly valuable for the identification of its volatile metabolites. These metabolites can be formed through various degradation processes, such as reductive cleavage of the azo bond, which is a common metabolic pathway for azo dyes. This cleavage can lead to the formation of aromatic amines, some of which may be volatile and amenable to GC-MS analysis. The identification of such metabolites is crucial for understanding the environmental fate and potential toxicological implications of the parent dye.

Spectrophotometric and Fluorometric Approaches for Precise Quantification of this compound

Spectrophotometric and fluorometric methods are based on the interaction of the analyte with electromagnetic radiation and offer relatively simple and cost-effective means for quantification.

UV-Visible (UV-Vis) spectrophotometry is a straightforward technique that can be used for the quantification of this compound in solutions. wikipedia.org The method relies on measuring the absorbance of a solution at a specific wavelength, which is directly proportional to the concentration of the dye, according to the Beer-Lambert law. For this compound, the maximum absorbance is typically in the visible region of the spectrum. While simple and rapid, UV-Vis spectrophotometry can be prone to interference from other absorbing species in the sample matrix, which may limit its applicability for complex samples without prior separation. wikipedia.org

Fluorometry, or fluorescence spectroscopy, is another optical technique that can be used for the quantification of certain compounds. This method is generally more sensitive and selective than spectrophotometry. mdpi.comunina.it It involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. While not all azo dyes are fluorescent, some exhibit fluorescence, particularly those with rigid structures or specific substituents. researchgate.netresearchgate.net Although specific studies on the fluorescence properties of this compound are not widely reported, the potential for using fluorometry exists, especially if the compound exhibits native fluorescence or can be derivatized to form a fluorescent product. The development of fluorescent probes and sensors for azo dyes is an active area of research. rsc.orgacs.org

Development of Electrochemical Sensors for In Situ Monitoring of this compound

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and in-situ monitoring of electroactive species like this compound. nih.gov The electroactivity of azo dyes stems from the reducible azo group (-N=N-), which can be detected and quantified using various electrochemical techniques such as voltammetry and amperometry. mdpi.comresearchgate.net

The development of electrochemical sensors for azo dyes typically involves the modification of electrode surfaces to enhance sensitivity and selectivity. nih.gov Various materials, including carbon nanotubes, graphene, metal nanoparticles, and conductive polymers, have been used to modify electrodes. nih.gov These modifications can increase the electrode surface area, facilitate electron transfer, and promote the accumulation of the target analyte at the electrode surface, leading to lower detection limits. nih.gov

While a specific electrochemical sensor for this compound has not been extensively reported, research on sensors for other disperse and azo dyes provides a strong foundation for its development. researchgate.netnajah.edu For instance, voltammetric methods, such as square wave voltammetry, have been successfully applied for the determination of other orange azo dyes with low detection limits. nih.gov The development of a dedicated sensor for this compound would enable real-time monitoring in industrial effluents and environmental waters, providing a valuable tool for pollution control.

Advanced Sample Preparation Strategies for Complex Environmental and Material Matrices Containing this compound

The successful analysis of this compound in complex matrices often hinges on an effective sample preparation step. The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

For textile samples, the extraction of this compound is a critical first step. Common methods involve solvent extraction using organic solvents such as chlorobenzene (B131634) or methanol (B129727), often assisted by ultrasonication to improve extraction efficiency. researchgate.netlcms.cz After extraction, the solvent is typically evaporated, and the residue is redissolved in a suitable solvent for chromatographic analysis. researchgate.net

In the case of environmental water samples, where the concentration of the dye is expected to be much lower, a preconcentration step is usually necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.net In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent, thereby achieving significant concentration. This technique has been successfully applied to the analysis of various disperse dyes in environmental water samples.

The table below details some of the sample preparation methods used for this compound.

MatrixSample Preparation TechniqueDetails
Textiles Solvent ExtractionExtraction with chlorobenzene followed by solvent removal and reconstitution in methanol. researchgate.net
Textiles Ultrasonic-assisted ExtractionExtraction with methanol under sonication at elevated temperature. lcms.cz
Environmental Water Solid-Phase Extraction (SPE)The sample is passed through an SPE cartridge to retain the dye, which is then eluted with an organic solvent. researchgate.net

Theoretical and Computational Studies on Disperse Orange 149

Quantum Chemical Calculations for Electronic Structure and Reactivity of Disperse Orange 149

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which in turn govern the molecule's color, stability, and reactivity.

DFT is employed to optimize the molecular geometry of azo dyes, predicting bond lengths, bond angles, and torsional angles. These optimized structures are crucial for calculating other properties accurately. For instance, DFT calculations have been used to interpret and predict the behavior of various multi-electronic systems, including azo dyes like Metanil Yellow and Orange II. acs.org Thermodynamic properties such as free energy, dipole moment, and chemical hardness can be derived from these calculations. acs.org Furthermore, DFT is instrumental in calculating spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of dyes, which is fundamental to understanding their color. For a series of azo disperse dyes based on barbituric and thiobarbituric acid, TD-DFT calculations of absorption maxima showed a good correlation with experimental values. nih.gov

The table below illustrates typical electronic properties that can be calculated for azo dyes using DFT, based on findings for related compounds. acs.org

PropertyDescriptionTypical Application in Azo Dye Analysis
Total Energy The total electronic energy of the molecule in its optimized geometry.Assesses the relative stability of different isomers or conformers.
Dipole Moment A measure of the overall polarity of the molecule.Relates to the dye's solubility and its interaction with polar media.
Ionization Potential The energy required to remove an electron from the molecule.Indicates the ease of oxidation.
Electron Affinity The energy released when an electron is added to the molecule.Indicates the ease of reduction.
Chemical Hardness A measure of the molecule's resistance to change in its electron distribution.Relates to the reactivity and stability of the dye.
Electrophilicity Index A measure of the molecule's ability to accept electrons.Helps predict reactivity towards nucleophiles.

This table is illustrative of the types of data generated in DFT studies of azo dyes; specific values for this compound are not available in the cited literature.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are often referred to as the "frontier orbitals."

According to frontier orbital theory, the HOMO and LUMO play a dominant role in chemical reactivity and electronic transitions.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level corresponds to a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy level corresponds to a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter. It relates to the molecule's kinetic stability and the energy required for electronic excitation. For dyes, the HOMO-LUMO gap is directly related to the color; a smaller gap generally corresponds to absorption at longer wavelengths (i.e., shifting color from yellow/orange towards red/blue).

In studies of azo dyes, MO analysis helps identify the distribution of electron density in the frontier orbitals. This information reveals the parts of the molecule involved in electronic transitions and the likely sites for electrophilic or nucleophilic attack. For example, in a computational study of Metanil Yellow and Orange II, analysis of the frontier orbitals revealed that the azo group was a primary reactive site for radical attack, providing a basis for predicting degradation pathways. acs.org

ParameterDescriptionSignificance for Azo Dyes
EHOMO Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and electron-donating ability. Influences susceptibility to oxidation.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and electron-accepting ability. Influences susceptibility to reduction.
ΔE (LUMO-HOMO) The energy gap between the LUMO and HOMO.Correlates with the wavelength of maximum absorption (λmax) and thus the color of the dye. A smaller gap implies absorption of longer wavelength light.

This table outlines the key parameters of frontier orbital analysis. Specific calculated values for this compound are not present in the searched scientific literature.

Molecular Dynamics Simulations of this compound Interactions with Substrates and Solvents

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as their interactions with other molecules like solvent or polymer fibers.

For disperse dyes, MD simulations are particularly valuable for understanding the dyeing process on hydrophobic fibers like polyester (B1180765) (polyethylene terephthalate (B1205515), or PET). While no specific MD studies of this compound were identified, simulations of polyester fibers in various solvent environments demonstrate the methodology. researchgate.netnih.gov Such studies analyze changes in the microstructure of the polyester fiber when exposed to solvents, which is crucial for understanding the swelling mechanism that allows dye molecules to penetrate the fiber. nih.govmdpi.com

An MD simulation of a dye-fiber system would typically involve:

Building a Model: Creating a digital model of the this compound molecule, a segment of a polyester polymer chain, and the surrounding solvent molecules (e.g., water).

Simulation: Allowing the atoms in the model to move and interact over a set period of time at a specific temperature and pressure, governed by a force field that defines the potential energy of the system.

Analysis: Analyzing the resulting trajectory to calculate properties like interaction energies, diffusion coefficients, and radial distribution functions.

This analysis can reveal the strength of the interaction (e.g., van der Waals forces) between the dye and the fiber, the orientation of the dye molecule relative to the polymer chain, and the role of the solvent in mediating this interaction.

Computational Prediction of this compound Degradation Pathways and Byproduct Formation

The environmental fate of dyes is a significant concern, and computational methods can be used to predict how a molecule like this compound might break down. These studies often focus on degradation initiated by reactive species, such as hydroxyl (•OH) or hydroperoxyl (•OOH) radicals, which are common in advanced oxidation processes used for wastewater treatment. nih.govresearchgate.net

Computational studies on the degradation of other azo dyes, such as Disperse Orange 3 and Disperse Red 1, have been performed using DFT. nih.gov These studies calculate the activation energies for different potential reaction pathways, such as a radical attacking the azo bond versus attacking a carbon atom on one of the aromatic rings. nih.gov The pathway with the lower activation energy is predicted to be the more favorable one.

By identifying the most likely initial steps of degradation, these computational models can predict the primary degradation byproducts. This is crucial for assessing the potential toxicity of the dye's breakdown products, which can sometimes be more harmful than the parent molecule. nih.gov For example, the breakdown of azo dyes can release aromatic amines, which are a known class of toxic and potentially carcinogenic compounds. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound in Various Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its properties or biological activity. researchgate.net These models are built by analyzing a dataset of related compounds and identifying molecular descriptors that are statistically linked to the property of interest.

In the context of dyes, SAR and QSAR models can be developed for various endpoints:

Dye-Fiber Affinity: Predicting how strongly a dye will bind to a specific fiber based on descriptors like molecular size, shape, polarity, and electronic properties. scilit.com

Fastness Properties: Correlating structural features with properties like lightfastness or wash fastness.

Toxicological Properties: Predicting properties such as skin sensitization, mutagenicity, or aquatic toxicity. The OECD QSAR Toolbox is one such tool used to assess the hazards of chemicals, including azo dyes, often to reduce the need for animal testing. dergipark.org.tr

While general QSAR studies have been conducted for classes of disperse azo dyes, a specific, published SAR model explicitly for this compound was not found in the available literature. researchgate.netscilit.com Developing such a model would require a dataset of dyes structurally similar to this compound with measured data for a specific activity (e.g., binding affinity to polyester). Molecular descriptors would then be calculated for each dye, and statistical methods would be used to build a predictive equation.

Ecological and Environmental Impact Assessments of Disperse Orange 149

Ecotoxicity Studies on Aquatic and Terrestrial Organisms Exposed to Disperse Orange 149

The assessment of a chemical's ecotoxicity is crucial for understanding its potential harm to ecosystems. For this compound, a complete dataset is not available in the public domain. Therefore, information from studies on analogous azo dyes is used to infer potential ecological effects.

Studies on the direct impact of this compound on algal growth and photosynthesis are limited. However, research on similar azo dyes, such as Disperse Orange-2RL, has shown that high concentrations can negatively affect algal growth. For instance, the dry weight of the green alga Scenedesmus obliquus was observed to decrease with increasing concentrations of Disperse Orange-2RL nih.gov. This suggests that significant releases of this compound into aquatic environments could potentially inhibit phytoplankton growth, which forms the base of most aquatic food webs. The inhibition of algal growth can reduce primary productivity and disrupt the ecological balance.

Table 1: Effect of a Disperse Orange Analogue on Algal Growth

Organism Analogue Compound Observed Effect Reference

It is important to note that the degradation products of azo dyes can sometimes be more toxic than the parent compound. Under anaerobic conditions, azo dyes can be broken down into aromatic amines, which are known to be potentially carcinogenic and mutagenic nih.govnih.gov.

Table 2: Ecotoxicity Data for Disperse Orange Analogues on Invertebrates

Organism Analogue Compound Endpoint Result Reference
Daphnia similis Disperse Orange 1 Acute Toxicity No ecotoxic effects observed researchgate.net

The potential for bioconcentration, the accumulation of a chemical in an organism from the surrounding water, is a critical factor in assessing environmental risk. Chemicals with high bioconcentration factors (BCF) can accumulate in aquatic organisms and be transferred up the food chain. The lipophilic nature of many disperse dyes suggests a potential for bioaccumulation. However, without experimental data for this compound, its specific bioconcentration and bioaccumulation potential remains unknown.

Research on Soil Contamination and Phytoremediation Strategies for this compound

The release of textile effluents can lead to the contamination of soil and sediments. While there is no specific research on the contamination of soil with this compound, studies have shown that bacteria isolated from textile dye-contaminated soil can degrade other disperse dyes, such as Disperse Blue 79 nih.gov. This indicates that microbial communities in the soil may have the potential to break down this compound.

Phytoremediation, the use of plants to remove pollutants from the environment, is a promising and cost-effective strategy for cleaning up dye-contaminated soil and water. Various studies have demonstrated the potential of different plant species to decolorize and degrade azo dyes jmaterenvironsci.comsciencepubco.comresearchgate.netijpbs.com. For example, the aquatic plant Ceratophyllum demersum has been used to remediate water contaminated with mixed reactive azo dyes sciencepubco.comresearchgate.net. While no studies have specifically investigated the phytoremediation of this compound, the general success with other azo dyes suggests that this could be a viable remediation approach.

Atmospheric Dispersion, Phototransformation, and Fate of Volatile Byproducts Derived from this compound

Information on the atmospheric fate of this compound is not available in the reviewed literature. Due to its low vapor pressure, it is unlikely to be present in the atmosphere in significant quantities through volatilization from water or soil. However, if it were to enter the atmosphere, its fate would be governed by processes such as phototransformation.

Studies on the photodegradation of azo dyes under UV irradiation have shown that these compounds can be broken down mdpi.comresearchgate.net. The degradation mechanism can involve reactive oxygen species, and the rate of degradation can be influenced by factors such as pH researchgate.net. The breakdown of azo dyes can lead to the formation of various intermediate products, and in some cases, volatile organic compounds (VOCs). The specific volatile byproducts that might be derived from the atmospheric degradation of this compound have not been identified. Further research is needed to understand the atmospheric chemistry of this compound.

Novel Research Applications and Future Directions for Disperse Orange 149

Exploration of Disperse Orange 149 in Advanced Functional Materials and Nanotechnology

The unique chemical structure and properties of this compound make it a candidate for incorporation into advanced functional materials and nanotechnological systems. Researchers are investigating how its chromophoric and electrochemical characteristics can be harnessed for innovative technologies.

One of the most promising areas of novel research for this compound is in the development of smart textiles, particularly for military and protective applications. Smart textiles are fabrics that can sense and react to environmental stimuli, and the incorporation of specific dyes is crucial for creating functionalities like camouflage and environmental sensing. mdpi.com

Recent studies have demonstrated the use of this compound in the creation of camouflage textiles. In one such study, polyethylene (B3416737) terephthalate (B1205515) (PET) filament yarns were manufactured via a low-speed melt-spinning process with a combination of C.I. Pigment Green 7, C.I. This compound, and carbon black (CB). The research identified an optimal concentration of these components to achieve an olive-green hue suitable for forest camouflage. mdpi.com The embedding of this compound within the PET fibers also resulted in excellent washing and light fastness, crucial for the durability of military textiles. mdpi.com

A subsequent study built upon this research by investigating the reflectance properties of a knitted fabric made from these yarns. While the fabric's reflectance, as measured by a spectrophotometer, simulated olive reflectance spectra, it did not perfectly mimic the thermal signature of an olive leaf when viewed with a thermal imager. mdpi.com This highlights an area for future research in optimizing the pigment structure and concentration to achieve effective camouflage in both the visible and infrared (IR) spectra. mdpi.comnih.gov The global market for smart textiles for military applications is projected to grow significantly, with camouflage being a dominant sector, indicating a strong potential for further research and development in this area. imarcgroup.comrevistaindustriatextila.ro

Table 1: Optimal Concentration for Camouflage PET Yarns

Component Optimal Concentration
C.I. Pigment Green 7 0.1%
C.I. This compound 0.05%
Inorganic Carbon Black (CB) 0.01%

Data from Esmaeilian et al. on the manufacture of PET filament yarns for forest camouflage. mdpi.com

While direct research on the use of this compound in optical sensors and optoelectronic devices is limited, studies on structurally similar disperse dyes, such as Disperse Orange 1 and Disperse Orange 3, provide a strong indication of its potential in these fields. These dyes have been investigated for their interactions with biological molecules and their electrochemical properties, which are foundational for sensor development. nih.gov

For instance, research on Disperse Orange 1 has explored its interaction with DNA in electrochemical DNA biosensors. It was found that Disperse Orange 1 and its electrolysis products led to a significant decrease in the oxidation signals of guanine (B1146940) and adenine (B156593) bases in DNA, indicating a detectable interaction. nih.gov This suggests that this compound, with its azo dye structure, could potentially be used as a probe in biosensors for detecting DNA damage or the presence of specific biomolecules.

Furthermore, the development of immunosensors for detecting disperse dyes, as demonstrated for Disperse Orange 1, opens up possibilities for creating selective and sensitive detection methods. nih.gov The use of nanomaterials, such as carbon nanotubes, has been shown to enhance the sensitivity of electrochemical sensors for azo dyes, suggesting a synergistic potential for nanotechnology and this compound in developing advanced sensing platforms. nih.gov The exploration of novel 2D materials beyond graphene is also a promising future research direction for creating highly sensitive and selective sensors. nih.gov While Disperse Orange 3 has been noted for its potential in functionalizing polymers for use in sensors and optoelectronics, further research is needed to explore similar applications for this compound. scientificlabs.ie

Emerging Methodologies for Green Synthesis and Sustainable Modification of this compound

The textile industry is increasingly focusing on sustainability, driving research into green synthesis and modification methods for dyes like this compound. meghmaniglobal.com Green chemistry principles aim to reduce the environmental impact of chemical processes by using renewable resources, minimizing waste, and employing less hazardous substances. meghmaniglobal.com

While specific green synthesis routes for this compound are not yet widely published, general trends in azo dye synthesis offer a roadmap for future research. One approach is the use of reusable catalysts, such as nano BF3.SiO2, to facilitate the diazotization and coupling reactions at room temperature, which is a more energy-efficient and environmentally friendly alternative to traditional methods that require low temperatures and acidic conditions. biointerfaceresearch.com Another sustainable approach involves one-pot synthesis methods that recycle wastewater, significantly reducing the environmental footprint of pigment production. rsc.org

The sustainable modification of disperse dyes is another active area of research. This includes chemical modifications to enhance their performance and sustainability, such as improving their fastness properties and reducing their environmental toxicity. ekb.eg For example, modifying cellulose (B213188) fibers to make them disperse dyeable offers a more sustainable approach to dyeing polyester (B1180765)/cotton blends in a single bath, reducing water and energy consumption. springerprofessional.de The development of washing-free printing of disperse dyes on polyester fabrics using modified polyacrylate binders is another innovative technique that significantly cuts down on water usage and wastewater discharge. researchgate.net Future research will likely focus on applying these and other green chemistry principles to the synthesis and modification of this compound.

Integrated Approaches for Comprehensive Environmental Management and Lifecycle Assessment of this compound

A comprehensive understanding of the environmental impact of this compound requires an integrated approach that includes environmental management and a full lifecycle assessment (LCA). An LCA evaluates the environmental burdens of a product throughout its entire life, from raw material extraction to end-of-life disposal. sustainability-directory.com

For azo dyes, the lifecycle stages of concern include manufacturing, which is often energy-intensive and can generate hazardous emissions, and the use phase, where dye can be released into wastewater during washing. sustainability-directory.com A significant environmental concern with azo dyes is their potential to break down under anaerobic conditions, found in some wastewater treatment processes and sediments, to form potentially carcinogenic aromatic amines. mst.dkgsconlinepress.com Therefore, a comprehensive environmental hazard assessment must consider not only the parent dye but also its degradation products. mst.dk

Interdisciplinary Research Synergies for a Holistic Understanding of this compound’s Environmental and Material Science Implications

A holistic understanding of this compound necessitates a collaborative, interdisciplinary approach that bridges materials science, chemistry, environmental science, and toxicology. The application of this dye in smart textiles for military camouflage, for example, requires expertise in polymer chemistry, textile engineering, and optics to optimize its performance. mdpi.com

From an environmental perspective, the collaboration between chemists and environmental scientists is crucial for developing green synthesis pathways and effective wastewater treatment technologies. researchgate.net Toxicologists and analytical chemists can work together to assess the sensitizing potential of the dye and its metabolites, as has been done for other disperse dyes like Disperse Orange 1 and Disperse Yellow 3. nih.govnih.govresearchgate.netresearchgate.net This is particularly important given that some disperse dyes have been identified as allergens. mst.dk

Furthermore, the development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of this compound in textiles and environmental samples is a key area for interdisciplinary collaboration. researchgate.net Such methods are essential for ensuring product safety and for monitoring the environmental fate of the dye. researchgate.net

Identification of Unexplored Research Frontiers and Prospective Applications for this compound

While research into this compound is ongoing, several unexplored frontiers and prospective applications warrant further investigation. Building on its use in camouflage textiles, there is potential to explore its incorporation into other functional textiles, such as those with UV-protective or antimicrobial properties. The development of functional disperse dyes with enhanced properties is a growing trend in the industry. meghmaniglobal.com

In the realm of nanotechnology, the synthesis of this compound nanoparticles or its use in nanocomposites could lead to novel materials with unique optical and electronic properties. The use of green synthesized nanoparticles for the degradation of azo dyes is an emerging field that could offer sustainable solutions for wastewater treatment. chalcogen.roisroset.org

Another prospective application lies in the field of digital printing, where there is an increasing demand for high-performance disperse dyes for synthetic fibers. meghmaniglobal.com Research into formulating this compound into nano-inks for textile printing could lead to more efficient and environmentally friendly printing processes. biointerfaceresearch.com The synthesis of azo disperse dyes with high absorption for efficient dyeing in supercritical carbon dioxide also represents a sustainable and innovative approach that could be explored for this compound. mdpi.com

Finally, a deeper investigation into the fundamental photophysical and electrochemical properties of this compound could uncover entirely new applications in areas such as organic electronics or photovoltaics, similar to how other organic dyes are being explored.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactive sites?

  • Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to predict electrophilic regions. Validate with experimental results from NMR chemical shift perturbations or XPS surface analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.